molecular formula C20H23FN2O3 B5631163 1-{2-[2-(3-fluorophenyl)azepan-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one

1-{2-[2-(3-fluorophenyl)azepan-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one

Cat. No. B5631163
M. Wt: 358.4 g/mol
InChI Key: MBULYRPAGZSCQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-[2-(3-fluorophenyl)azepan-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one is a chemical compound that belongs to the class of pyridones. It is also known as FPA-124 and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-{2-[2-(3-fluorophenyl)azepan-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one is not fully understood. However, it has been shown to act on several molecular targets, including the NMDA receptor, the sigma-1 receptor, and the cannabinoid receptor. It has also been shown to modulate the activity of several neurotransmitters, including glutamate, dopamine, and serotonin.
Biochemical and Physiological Effects:
1-{2-[2-(3-fluorophenyl)azepan-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons. It has also been shown to reduce oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases. In addition, it has been shown to modulate the activity of several neurotransmitters, which can affect mood, cognition, and behavior.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{2-[2-(3-fluorophenyl)azepan-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one in lab experiments include its high potency, selectivity, and low toxicity. It has also been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, the limitations include its high cost and limited availability. It also requires specialized equipment and expertise to synthesize and handle.

Future Directions

There are several future directions for research on 1-{2-[2-(3-fluorophenyl)azepan-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to explore its potential as a modulator of neurotransmitter activity, particularly in the context of mood and behavior. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of 1-{2-[2-(3-fluorophenyl)azepan-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one involves several steps. The starting material is 3-fluorobenzylamine, which is reacted with 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid to form the intermediate compound. This intermediate is then reacted with 2-bromoethyl 3-methoxypyridine-2-carboxylate to form the final product. The synthesis of 1-{2-[2-(3-fluorophenyl)azepan-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one has been optimized to achieve high yields and purity.

Scientific Research Applications

1-{2-[2-(3-fluorophenyl)azepan-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential in treating pain, anxiety, and depression. In addition, it has been shown to have anti-inflammatory and anti-tumor properties.

properties

IUPAC Name

1-[2-[2-(3-fluorophenyl)azepan-1-yl]-2-oxoethyl]-3-methoxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3/c1-26-18-10-6-11-22(20(18)25)14-19(24)23-12-4-2-3-9-17(23)15-7-5-8-16(21)13-15/h5-8,10-11,13,17H,2-4,9,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBULYRPAGZSCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CN(C1=O)CC(=O)N2CCCCCC2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[2-(3-fluorophenyl)azepan-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.